molecular formula C15H17N5OS B6455377 2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549040-85-7

2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455377
CAS No.: 2549040-85-7
M. Wt: 315.4 g/mol
InChI Key: FYHNIKHLYVYMSC-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thiazole and pyridazine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Construction of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, with suitable electrophiles.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide: shares structural similarities with other imidazo[1,2-b]pyridazine derivatives and thiazole-containing compounds.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1), exhibit diverse biological activities.

    Imidazo[1,2-b]pyridazine Derivatives: These compounds are known for their potential therapeutic applications, including anticancer and antimicrobial properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical properties and biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c1-9-8-22-14(16-9)18-13(21)10-5-6-12-17-11(15(2,3)4)7-20(12)19-10/h5-8H,1-4H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHNIKHLYVYMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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